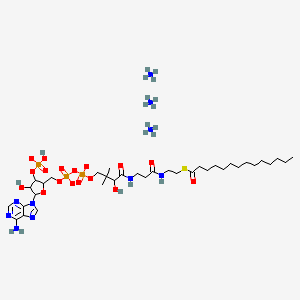

myristoyl Coenzyme A (ammonium salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Myristoyl Coenzyme A (sel d'ammonium) est un dérivé de l'acide myristique, un acide gras à longue chaîne, combiné avec le coenzyme A. Ce composé joue un rôle crucial dans le métabolisme lipidique et les processus de modification des protéines, en particulier dans la myristoylation des protéines, où il sert de substrat à l'enzyme N-myristoyl transférase .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Myristoyl Coenzyme A (sel d'ammonium) peut être synthétisé par réaction de l'acide myristique avec le coenzyme A en présence d'agents activateurs tels que la dicyclohexylcarbodiimide. La réaction se produit généralement dans un solvant organique comme le diméthylformamide dans des conditions douces .

Méthodes de production industrielle

La production industrielle du Myristoyl Coenzyme A (sel d'ammonium) implique la synthèse enzymatique utilisant le coenzyme A et l'acide myristique. Le processus est optimisé pour la production à grande échelle en contrôlant des paramètres tels que le pH, la température et la concentration enzymatique afin d'obtenir des rendements et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le Myristoyl Coenzyme A (sel d'ammonium) subit principalement des réactions d'acylation, où le groupe myristoyle est transféré à d'autres molécules. Ce composé ne subit généralement pas de réactions d'oxydation ou de réduction en raison de sa structure stable .

Réactifs et conditions courants

Les réactions d'acylation impliquant le Myristoyl Coenzyme A (sel d'ammonium) nécessitent souvent la présence d'enzymes telles que la N-myristoyl transférase. Les réactions sont effectuées dans des conditions physiologiques, notamment un pH neutre et des températures modérées .

Principaux produits formés

Le principal produit formé à partir des réactions d'acylation du Myristoyl Coenzyme A (sel d'ammonium) est les protéines myristoylées, où le groupe myristoyle est lié de manière covalente au résidu de glycine en position N-terminale de la protéine cible .

Applications de la recherche scientifique

Le Myristoyl Coenzyme A (sel d'ammonium) a des applications diverses dans la recherche scientifique :

Industrie : Il est utilisé dans la production de protéines myristoylées pour diverses applications biotechnologiques.

Mécanisme d'action

Le Myristoyl Coenzyme A (sel d'ammonium) exerce ses effets par le biais du processus de myristoylation des protéines. L'enzyme N-myristoyl transférase catalyse le transfert du groupe myristoyle du Myristoyl Coenzyme A au résidu de glycine en position N-terminale des protéines cibles. Cette modification influence l'association de la protéine à la membrane, sa stabilité et ses interactions avec d'autres composants cellulaires .

Applications De Recherche Scientifique

Myristoyl Coenzyme A (ammonium salt) has diverse applications in scientific research:

Mécanisme D'action

Myristoyl Coenzyme A (ammonium salt) exerts its effects through the process of protein myristoylation. The enzyme N-myristoyl transferase catalyzes the transfer of the myristoyl group from myristoyl Coenzyme A to the amino-terminal glycine residue of target proteins. This modification influences the protein’s membrane association, stability, and interactions with other cellular components .

Comparaison Avec Des Composés Similaires

Composés similaires

Palmitoyl Coenzyme A : Un autre dérivé d'acyl Coenzyme A à longue chaîne, utilisé dans la palmitoylation des protéines.

Stéaroyl Coenzyme A : Impliqué dans la synthèse de protéines stéaroylées.

Lauryl Coenzyme A : Utilisé dans l'étude des processus de laurylation.

Unicité

Le Myristoyl Coenzyme A (sel d'ammonium) est unique en raison de son rôle spécifique dans la myristoylation, une modification qui se produit au résidu de glycine en position N-terminale des protéines. Cette spécificité le distingue des autres dérivés d'acyl Coenzyme A, qui peuvent cibler des résidus différents ou avoir des longueurs de chaîne différentes .

Propriétés

Formule moléculaire |

C35H71N10O17P3S |

|---|---|

Poids moléculaire |

1029.0 g/mol |

Nom IUPAC |

triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C35H62N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);3*1H3 |

Clé InChI |

DSAPDQDCGNIALG-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12095972.png)

![5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12095988.png)

![(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride](/img/structure/B12096010.png)

![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12096015.png)